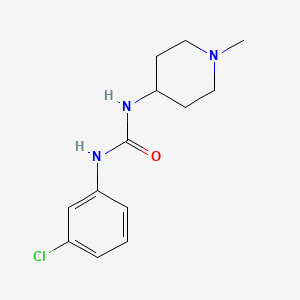![molecular formula C19H17N3O3S B5970335 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5970335.png)
3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide, also known as MPSPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a small molecule inhibitor that has been shown to have promising effects on various biological processes, including cancer cell growth, inflammation, and angiogenesis.
作用机制
The mechanism of action of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and angiogenesis. 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been shown to inhibit the activity of several kinases, including VEGFR2, EGFR, and PDGFRβ, which are involved in angiogenesis. 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has also been shown to inhibit the activity of several transcription factors, including NF-κB and STAT3, which are involved in inflammation. In addition, 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide inhibits the proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and inhibits the formation of new blood vessels. In vivo studies have shown that 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide reduces tumor growth and metastasis in several animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide is its specificity for several key enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and angiogenesis. This specificity makes 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide an attractive candidate for the development of targeted therapies for cancer and other diseases. However, one of the main limitations of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, the synthesis of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide is relatively complex and time-consuming, which can limit its availability for lab experiments.
未来方向
There are several future directions for the research on 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide. One direction is the development of more efficient and scalable synthesis methods for 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide, which can increase its availability for lab experiments and potential clinical applications. Another direction is the optimization of the pharmacokinetics and pharmacodynamics of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide, which can improve its bioavailability and efficacy in vivo. In addition, the identification of new targets and signaling pathways for 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide can expand its potential applications in scientific research and drug development.
合成方法
The synthesis of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide involves several steps, including the reaction of 3-aminopyridine with 4-fluorobenzoyl chloride, followed by the reaction of the resulting product with N-methyl-N-phenylsulfonamide. The final product is obtained by reacting the intermediate product with 4-aminobenzamide. The synthesis of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been reported in several research papers, and the purity and yield of the final product have been optimized through various methods.
科学研究应用
3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been shown to have potential applications in various scientific research fields, including cancer research, inflammation research, and angiogenesis research. In cancer research, 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, pancreatic cancer, and ovarian cancer. In inflammation research, 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In angiogenesis research, 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been shown to inhibit the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
属性
IUPAC Name |
3-[methyl(phenyl)sulfamoyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-22(17-9-3-2-4-10-17)26(24,25)18-11-5-7-15(13-18)19(23)21-16-8-6-12-20-14-16/h2-14H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHFHUCSIOBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B5970254.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)

![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)

![N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5970297.png)
![methyl 5-ethyl-2-({[(2-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5970303.png)
![1-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5970309.png)
![4-{[1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5970311.png)
![[1-({1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5970315.png)

![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B5970326.png)